molecular formula C12H9NO3S B1331310 3-[(Thien-2-ylcarbonyl)amino]benzoic acid CAS No. 24341-72-8

3-[(Thien-2-ylcarbonyl)amino]benzoic acid

Cat. No. B1331310
CAS RN: 24341-72-8
M. Wt: 247.27 g/mol
InChI Key: JFACUNXDFKLILL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of amide bonds and the functionalization of aromatic systems. For instance, the synthesis of 3-azido-4,6-diarylthienopyridines from corresponding amino derivatives suggests a method that could potentially be adapted for the synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid . Additionally, the synthesis of 4-(3-Benzoylthioureido)benzoic acid from 4-aminobenzoic acid indicates the use of amide bond formation in the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid has been characterized using various spectroscopic techniques. For example, the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveals the formation of chains and hydrogen bonding patterns that could be relevant to the structure of the compound . The DFT approach used to study the structure and vibrational modes of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid could also be applied to understand the molecular structure of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. The fluorogenic reactivity of 3-benzoyl-2-quinolinecarboxaldehyde with primary amines suggests that the amine group in 3-[(Thien-2-ylcarbonyl)amino]benzoic acid could also participate in similar reactions . The study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles provides insights into the protonation equilibria, which could be relevant for understanding the acid-base properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid can be deduced from related compounds. The spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid, including NMR and UV-Visible techniques, provide a basis for predicting the spectroscopic properties of the compound . The computational study of the protonation equilibria of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles offers a model for understanding the pH-dependent behavior of the compound .

Scientific Research Applications

Biosynthesis and Microbial Applications

  • Microbial Biosynthesis : 3-Amino-benzoic acid (3AB), closely related to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid, is a vital molecule in synthesizing natural products with diverse biological activities. A microbial biosynthetic system for 3AB production from glucose was developed using Escherichia coli. This system demonstrated a 15-fold increase in 3AB production compared to traditional methods, highlighting a new approach in metabolic engineering (Zhang & Stephanopoulos, 2016).

  • Natural Product Biosynthesis : 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) is a precursor for various natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural product biosynthesis (Kang, Shen, & Bai, 2012).

Analytical and Chemical Applications

  • High-Performance Liquid Chromatography (HPLC) : In a study focusing on amino benzoic acids, including o-, m-, and p-amino benzoic acid, ionic liquids were used as additives in RP-HPLC. This enhanced separation effectiveness, showcasing its potential in analytical chemistry applications (Zheng, Polyakova, & Row, 2007).

  • Fluorescent Markers in Chemical Synthesis : Research on N-(Coumarin-3-ylcarbonyl)benzotriazole coupling with amino acids, including amino benzoic acids, resulted in fluorescent amino acids and dipeptides. These compounds retained their original chirality and can serve as markers in solution-phase syntheses (Katritzky, Narindoshvili, & Angrish, 2008).

Synthesis and Structural Studies

  • Heterocyclic Quinones Synthesis : A study on the synthesis of aza-anthraquinones using compounds like 2-(3- and 2-Pyridylcarbonyl)benzoic acids demonstrated the potential of these compounds in creating biologically active aza-anthraquinones, crucial in pharmaceutical research (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

  • Crystallography and Magnetism Studies : The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a structurally similar compound, were investigated, revealing significant insights into molecular interactions and properties (Baskett & Lahti, 2005).

Mechanism of Action

properties

IUPAC Name

3-(thiophene-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFACUNXDFKLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352694
Record name 3-[(Thiophene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24341-72-8
Record name 3-[(Thiophene-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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